N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

Description

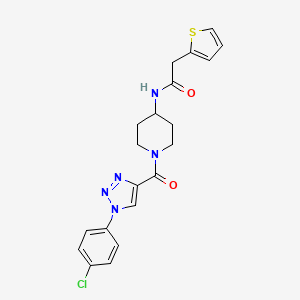

The compound N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a structurally complex molecule featuring:

- A 1,2,3-triazole ring substituted with a 4-chlorophenyl group.

- A piperidine moiety linked via a carbonyl group to the triazole.

- A thiophene ring connected to an acetamide side chain.

This hybrid structure combines pharmacophores known for diverse biological activities. The triazole ring is associated with metabolic stability and hydrogen-bonding capabilities, while the thiophene and chlorophenyl groups contribute to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2S/c21-14-3-5-16(6-4-14)26-13-18(23-24-26)20(28)25-9-7-15(8-10-25)22-19(27)12-17-2-1-11-29-17/h1-6,11,13,15H,7-10,12H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBNZDAHZDKUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, including its synthesis, mechanism of action, and various biological effects.

Chemical Structure and Properties

The compound features a triazole ring, a piperidine moiety, and a thiophene group. Its molecular formula is with a molecular weight of approximately 436.89 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H22ClN5O |

| Molecular Weight | 436.89 g/mol |

| SMILES Notation | CN(Cc1c[nH]c(c1)c2ccccc2Cl)Cc3c[nH]c(c3)c4ccccc4F |

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Triazole Ring : Achieved through cycloaddition reactions between azides and alkynes.

- Piperidine and Thiophene Substitution : Subsequent modifications introduce the piperidine and thiophene groups.

The compound interacts with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, reducing substrate access.

- Cell Signaling Modulation : The compound can influence cellular pathways related to proliferation and apoptosis.

Antimicrobial Properties

Research indicates that triazole derivatives often exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition (Growth inhibition zones 14–17 mm) |

| Escherichia coli | Moderate Activity |

| Bacillus subtilis | Significant Activity |

Anticancer Effects

Studies have demonstrated that compounds within this class can exhibit anticancer properties. The structure-activity relationship (SAR) analysis suggests that modifications to the triazole core can enhance potency against cancer cell lines.

Case Studies

- Triazole Derivatives in Cancer Treatment : A study showed that certain derivatives significantly inhibited tumor growth in xenograft models.

- Inhibition of Mycobacterium tuberculosis : Some derivatives displayed IC50 values in the low micromolar range against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the substituents on the triazole ring and their impact on biological activity. For instance:

- Chloro Substituents : Enhance antimicrobial potency.

- Piperidine Modifications : Influence cytotoxicity and selectivity towards cancer cells.

Comparison with Similar Compounds

Structural Analogues with Triazole/Thiazole Cores

The compound shares structural motifs with several acetamide derivatives (Table 1). Key comparisons include:

Key Findings :

- Triazole vs. Thiazole/Oxadiazole : The triazole core in the target compound offers enhanced metabolic stability compared to thiazole or oxadiazole derivatives, which are more prone to enzymatic degradation .

- Substituent Effects : The 4-chlorophenyl group in the target compound provides optimal steric bulk and electron-withdrawing effects for receptor binding, whereas dichlorophenyl or nitro-substituted analogues (e.g., ’s compound) may exhibit reduced solubility .

- Piperidine Linkage: The piperidine moiety in the target compound improves bioavailability compared to non-cyclic amines in simpler acetamides (e.g., ’s 2-chloro-N-(thiazol-2-yl)-acetamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.